4-Oxoundecanoic acid

Description

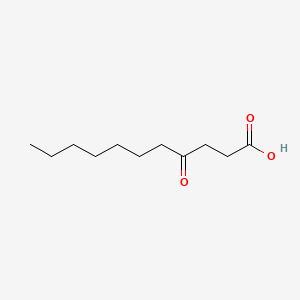

Structure

3D Structure

Properties

IUPAC Name |

4-oxoundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWRWCSRYCKEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945542 | |

| Record name | 4-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22847-06-9 | |

| Record name | 4-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022847069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxoundecanoic Acid and Analogues

Classical Organic Synthesis Pathways

Traditional organic synthesis offers robust and well-documented routes to 4-oxoundecanoic acid. These pathways often involve multi-step sequences that allow for the precise construction of the target molecule's carbon skeleton and the introduction of its key functional groups—the ketone and the carboxylic acid.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a powerful method for constructing larger molecules from smaller carbonyl-containing precursors. sigmaaldrich.comwikipedia.org A plausible retrosynthetic analysis for this compound suggests that it could be synthesized via a mixed (or crossed) aldol condensation. This strategy would typically involve the reaction of an enolate, or its equivalent, with a carbonyl compound. masterorganicchemistry.com

In a potential pathway, the enolate of a pyruvate (B1213749) ester (acting as a three-carbon building block) could react with heptanal (B48729) (a seven-carbon aldehyde). The subsequent dehydration of the aldol addition product and reduction of the resulting double bond, followed by hydrolysis of the ester, would yield the desired this compound. The reaction is catalyzed by either acid or base, with the choice of catalyst influencing the reaction mechanism and potentially the product distribution. wikipedia.org

Table 1: Plausible Reactants for Aldol Condensation Synthesis of this compound

| Nucleophile (Enolate Precursor) | Electrophile | Intermediate Product (after condensation) |

| Ethyl pyruvate | Heptanal | Ethyl 2-hydroxy-3-propyl-4-oxodecanoate |

| Pyruvic acid | Heptanal | 2-hydroxy-3-propyl-4-oxodecanoic acid |

| Acetone (in excess) | Ethyl 4-formylbutanoate | Ethyl 7-hydroxy-4,6-dimethyl-8-oxononanoate |

Note: The table presents theoretical reactant pairings for the synthesis of the this compound backbone or its analogues through aldol-type reactions.

The introduction of the ketone functional group at the C-4 position is a critical step in the synthesis of this compound. A common and effective strategy involves the oxidation of a corresponding secondary alcohol, 4-hydroxyundecanoic acid. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the scale of the reaction, the presence of other sensitive functional groups, and desired yield.

The oxidation of ketones to carboxylic acids itself requires the cleavage of a carbon-carbon bond and is generally more challenging than the oxidation of aldehydes. youtube.com However, the conversion of a secondary alcohol to a ketone is a standard transformation. Reagents such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC), iodine (e.g., Dess-Martin periodinane), or activated dimethyl sulfoxide (B87167) (e.g., Swern oxidation) are frequently used. acs.org More environmentally benign methods utilizing molecular oxygen and a catalyst have also been developed for the synthesis of related α-keto acids. acs.orgorganic-chemistry.org

Table 2: Comparison of Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent/System | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | High yields, mild conditions | Requires low temperatures, produces odorous byproducts |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild, neutral conditions, fast reaction times | Reagent is shock-sensitive, produces iodine-containing waste |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Readily available, simple workup | Chromium-based reagents are toxic and environmentally harmful |

| Potassium Permanganate (KMnO₄) | Varies (acidic, basic, or neutral) | Strong, inexpensive oxidant | Can lead to over-oxidation and C-C bond cleavage, waste generation youtube.com |

Ester Hydrolysis and Carboxylic Acid Formation

In many synthetic routes, the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions. The final step is therefore the deprotection of this group via hydrolysis to yield the free carboxylic acid. organic-chemistry.org This transformation can be achieved under either acidic or basic conditions. ucalgary.ca

Acid-catalyzed hydrolysis involves heating the ester with a dilute mineral acid, such as sulfuric or hydrochloric acid, in the presence of excess water. This reaction is reversible, and the use of a large excess of water is necessary to drive the equilibrium towards the carboxylic acid and alcohol products. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is the more common method. chemguide.co.uk It involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. This reaction is irreversible because the carboxylate salt formed is deprotonated under the basic conditions, preventing the reverse reaction. ucalgary.ca A subsequent acidification step is required to protonate the carboxylate salt and isolate the final carboxylic acid. libretexts.org

Table 3: General Conditions for Ester Hydrolysis

| Method | Reagents | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, heat | Reversible reaction libretexts.org |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), heat2. H₃O⁺ (acid workup) | Irreversible reaction, easier product separation chemguide.co.uk |

Halogenation and Derivatization Approaches (e.g., Chloromethyl Ketone Derivatives)

Derivatives of this compound, such as chloromethyl ketones, have been synthesized for specific applications, including their use as enzyme inhibitors. A general method for the synthesis of chloromethyl ketone derivatives of fatty acids has been described. nih.govnih.gov This approach was used to synthesize a range of compounds, including 11-chloro-10-oxoundecanoic acid, an analogue of the target compound. nih.govnih.gov

These derivatives are valuable tools in biochemical studies. For example, 9-chloro-8-oxononanoic acid was found to be an effective inhibitor of both hepatic cholesterol and fatty acid synthesis in mice. nih.govnih.gov The synthesis of these halogenated derivatives showcases how the basic keto-acid structure can be modified to create functionally active molecules.

Table 4: Synthesized Chloromethyl Ketone Derivatives of Fatty Acids

| Compound Name | Chain Length |

| 5-Chloro-4-oxopentanoic acid | C5 |

| 7-chloro-6-oxoheptanoic acid | C7 |

| 9-chloro-8-oxononanoic acid | C9 |

| 11-chloro-10-oxoundecanoic acid | C11 |

Source: Data compiled from studies on covalent inhibitors of acetoacetyl-CoA thiolase. nih.govnih.gov

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis utilizes enzymes to perform chemical reactions, offering advantages such as high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. astrazeneca.com The development of enzymatic routes for producing keto acids is an area of growing research interest.

The synthesis of this compound can be envisioned through the application of specific enzymes to fatty acid precursors. Nature's own process of fatty acid breakdown, β-oxidation, involves a series of enzymatic steps that could be harnessed for synthesis. semanticscholar.org In this pathway, fatty acids are broken down into acetyl-CoA. wikipedia.org Key enzymes like thiolase, HMG-CoA synthase, and HMG-CoA lyase are involved in the natural production of ketone bodies. libretexts.org

For synthetic purposes, a biocatalytic approach could involve the use of a hydratase enzyme to introduce a hydroxyl group onto the carbon chain of an unsaturated fatty acid precursor, such as undec-3-enoic acid. The resulting secondary alcohol, 4-hydroxyundecanoic acid, could then be oxidized to the corresponding ketone by an alcohol dehydrogenase, a class of enzymes known for this type of transformation. Carboxylic acid reductases (CARs) represent another class of enzymes that could be employed in a multi-step biocatalytic pathway, potentially starting from a dicarboxylic acid precursor. researchgate.net The stereospecificity of enzymes is particularly valuable in creating chiral molecules, a feature that is of great importance in the synthesis of bioactive compounds. nih.gov

Table 5: Potential Enzyme Classes for Biocatalytic Synthesis of this compound

| Enzyme Class | Potential Reaction | Substrate Example |

| Hydratase | Addition of water across a C=C double bond | Undec-3-enoic acid |

| Alcohol Dehydrogenase (ADH) | Oxidation of a secondary alcohol to a ketone | 4-Hydroxyundecanoic acid |

| Thiolase (Acetoacetyl-CoA thiolase) | Carbon-carbon bond formation via condensation | Acetyl-CoA and Nonanoyl-CoA |

| Carboxylic Acid Reductase (CAR) | Reduction of a carboxylic acid to an aldehyde | Undecanedioic acid |

Table of Compounds

Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the synthesis of this compound using multienzyme cascade systems. Searches for the enzymatic and biocatalytic production of this compound and related keto-fatty acids did not yield methodologies directly applicable to this specific compound within the framework of multienzyme cascades.

While research into multienzyme cascades for the production of various fatty acid derivatives, such as dicarboxylic acids and hydroxy fatty acids, is an active field, the focus of these studies has been on other molecules. For instance, enzymatic cascades have been developed for the synthesis of compounds like 1,11-undecanedioic acid and 1,9-nonanedioic acid. These processes sometimes involve keto-acid intermediates, but the specific production of this compound via a dedicated multienzyme system is not described in the reviewed literature.

Therefore, the section on "Multienzyme Cascade Systems for Oxo-Acid Production" focusing solely on this compound cannot be generated at this time due to a lack of specific research findings.

Chemical Reactivity and Transformation Pathways of 4 Oxoundecanoic Acid

Fundamental Reaction Mechanisms Involving the Keto Group

The ketone functional group at the fourth carbon is a key center of reactivity in 4-oxoundecanoic acid. Its reactions are typical of ketones and are influenced by the presence of α-hydrogens at the C-3 and C-5 positions.

Carbonyl condensation reactions involve the formation of a carbon-carbon bond, typically through the reaction of an enolate ion with another carbonyl compound. researchgate.net For this compound, the presence of acidic α-hydrogens on both the C-3 and C-5 positions allows it to form an enolate ion in the presence of a base. This enolate can then act as a nucleophile. researchgate.netlibretexts.org

In a reaction like the Aldol (B89426) condensation, the enolate of this compound can attack the carbonyl group of another aldehyde or ketone molecule (including another molecule of itself), leading to the formation of a β-hydroxy ketone after protonation. libretexts.orgwikipedia.org Similarly, in a Claisen condensation, the enolate could react with an ester, although the presence of the intramolecular carboxylic acid complicates this pathway. byjus.commasterorganicchemistry.com These reactions are fundamental for building larger molecular frameworks. wikipedia.org

| Reaction Type | Role of this compound | Reactant Partner | Product Type |

| Aldol Addition | Enolate source (Nucleophile) | Aldehyde or Ketone | β-Hydroxy keto acid |

| Aldol Condensation | Enolate source (Nucleophile) | Aldehyde or Ketone | α,β-Unsaturated keto acid (after dehydration) |

Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes which are readily oxidized. libretexts.org However, under forcing conditions with strong oxidizing agents like potassium permanganate, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur, breaking the molecule into smaller carboxylic acids. libretexts.org

Another relevant transformation pathway, particularly in the context of mass spectrometry, is the McLafferty rearrangement. This is a fragmentation reaction where a γ-hydrogen atom is transferred to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons. wikipedia.orgyoutube.com For this compound, this would involve the transfer of a hydrogen from the C-7 position, leading to characteristic fragmentation patterns that can be used for structural elucidation. youtube.com

The keto group of this compound can be readily reduced to a secondary alcohol, yielding 4-hydroxyundecanoic acid. This transformation is a critical step for subsequent intramolecular cyclization to form lactones. The choice of reducing agent is important to achieve selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for this purpose. commonorganicchemistry.com It selectively reduces aldehydes and ketones to alcohols while typically being unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions. masterorganicchemistry.comlibretexts.org This chemoselectivity allows for the specific conversion of the keto group in this compound without affecting the carboxyl group. commonorganicchemistry.comresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to the corresponding diol (undecane-1,4-diol). libretexts.org

| Reagent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol (B129727), Ethanol) | 4-Hydroxyundecanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Aprotic solvent (e.g., THF, Et₂O) 2. Aqueous workup | Undecane-1,4-diol |

Substitution reactions can occur at the α-carbons (C-3 and C-5) adjacent to the keto group via an enol or enolate intermediate. fiveable.me A common example is α-halogenation.

Under acidic conditions, the ketone undergoes tautomerization to its enol form. libretexts.org This enol then acts as a nucleophile, attacking a halogen molecule (Cl₂, Br₂, or I₂). chemistrysteps.com This process is generally well-controlled and leads to the substitution of a single α-hydrogen for a halogen. wikipedia.org The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that enol formation is the rate-determining step. pressbooks.pub

In contrast, under basic conditions, an enolate ion is formed, which is a more potent nucleophile. chemistrysteps.com The halogenation proceeds rapidly, but the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org This makes subsequent halogenations faster than the first, often leading to polyhalogenated products, which can be difficult to control at the monosubstitution stage. chemistrysteps.comwikipedia.org

Intramolecular Cyclizations and Lactone Formation

The presence of both a carboxylic acid and a ketone in the same molecule allows for intramolecular reactions, most notably the formation of cyclic esters known as lactones. This process first requires the reduction of the C-4 keto group to a hydroxyl group, forming 4-hydroxyundecanoic acid as described in section 3.1.3.

This γ-hydroxy acid is perfectly structured to undergo an intramolecular esterification, or lactonization. The hydroxyl group at C-4 attacks the electrophilic carbonyl carbon of the carboxylic acid. This reaction results in the formation of a stable five-membered ring, a γ-lactone. wikipedia.org Specifically, 4-hydroxyundecanoic acid cyclizes to form γ-undecalactone. Such γ-lactones are known to be thermodynamically stable and often form spontaneously from their corresponding 4-hydroxy acid precursors, especially under acidic conditions. wikipedia.org

Research has shown that γ-lactones can exist in a complex equilibrium with various isomeric alkenoic acids under strong acid catalysis. A study using hot 50% deuteriosulphuric acid demonstrated that undecan-4-olide (the γ-lactone derived from 4-hydroxyundecanoic acid) undergoes extensive deuterium (B1214612) exchange at all carbon positions. rsc.org This observation indicates that the lactone is in equilibrium not only with the 4-hydroxyundecanoic acid but also with a mixture of all possible isomeric undecenoic acids. rsc.org

This equilibrium is established through a series of reversible hydration, dehydration, and isomerization steps facilitated by the strong acid catalyst, allowing the double bond to migrate along the entire carbon chain. The pH of the solution is a critical factor in determining the position of the equilibrium between the open-chain hydroxyacid form and the closed-ring lactone form. nih.gov At lower pH values, an equilibrium is established that can favor the hydroxyacid, while at higher pH, hydrolysis of the lactone to the hydroxyacid salt is heavily favored. nih.gov

Acid-Catalyzed Transformations

Under acidic conditions, this compound is prone to intramolecular cyclization, a characteristic reaction of γ-keto acids. This reversible reaction involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the protonated carbonyl carbon. The result of this transformation is the formation of a five-membered ring structure known as a γ-lactone. Specifically, for this compound, this cyclization yields γ-heptyl-γ-butyrolactone. The reaction exists in equilibrium, with the lactone being favored in acidic environments, while the open-chain keto acid form is favored under basic conditions.

The general mechanism for this acid-catalyzed lactonization begins with the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The carboxylic acid's hydroxyl group then acts as an intramolecular nucleophile, attacking this activated carbon. A subsequent proton transfer and elimination of a water molecule leads to the formation of the stable five-membered lactone ring.

| Reactant | Catalyst | Product | Reaction Type |

|---|---|---|---|

| This compound | Acid (e.g., H₂SO₄) | γ-Heptyl-γ-butyrolactone | Intramolecular Cyclization (Lactonization) |

Intermolecular Reactions and Derivative Formation

Formation of Complex Polycyclic Structures

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, allows it to serve as a precursor in the synthesis of complex heterocyclic structures. A notable example is its utility in the Paal-Knorr synthesis, a classic method for constructing five-membered heterocycles from 1,4-dicarbonyl compounds. By reacting this compound with various reagents under acidic conditions, different heterocyclic rings can be formed.

For instance, heating this compound with a primary amine or ammonia (B1221849) in the presence of an acid catalyst can yield a substituted pyrrole. Similarly, reaction with dehydrating agents like phosphorus pentoxide or strong acids can lead to the formation of a furan (B31954) derivative. These reactions proceed through the initial formation of an enol or enamine, followed by cyclization and dehydration to form the aromatic heterocyclic ring.

Another significant reaction for forming heterocyclic systems from γ-keto acids is the synthesis of pyridazinones. The reaction of this compound with hydrazine (B178648) (N₂H₄) initially forms a dihydropyridazinone through cyclocondensation. Subsequent dehydration of this intermediate, typically under acidic conditions, yields the more stable pyridazinone ring. This transformation provides a pathway to six-membered heterocyclic compounds containing two adjacent nitrogen atoms.

| Reactant(s) | Conditions | Product Type | Synthetic Method |

|---|---|---|---|

| This compound, Ammonia/Primary Amine | Acid catalyst, Heat | Substituted Pyrrole | Paal-Knorr Pyrrole Synthesis |

| This compound | Dehydrating agent (e.g., P₂O₅), Heat | Substituted Furan | Paal-Knorr Furan Synthesis |

| This compound, Hydrazine | Heat, followed by acid-catalyzed dehydration | Substituted Pyridazinone | Pyridazinone Synthesis |

Reactions for Altering Carbon Chain Functionalization

The reactivity of the ketone and carboxylic acid moieties in this compound allows for various transformations to alter the functionalization of its carbon chain. The carboxylic acid group can undergo standard derivatization reactions. For example, esterification can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, yielding the corresponding ester. This protects the carboxylic acid functionality and can be useful in multi-step synthetic sequences.

The ketone group at the C4 position is also a site for numerous chemical modifications. It can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄). This converts the keto acid into a hydroxy acid, specifically 4-hydroxyundecanoic acid. This new functional group can then participate in further reactions, such as oxidation or substitution.

Furthermore, the carbon atoms adjacent to the ketone group (the α-carbons at C3 and C5) are activated and can be involved in reactions such as α-halogenation under acidic conditions. This introduces a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, enabling further diversification of the carbon chain's structure.

| Target Functional Group | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst | Methyl 4-oxoundecanoate | Esterification |

| Ketone | Sodium borohydride (NaBH₄) | 4-Hydroxyundecanoic acid | Reduction |

| α-Carbon to Ketone | Halogen (e.g., Br₂), Acid Catalyst | α-Halo-4-oxoundecanoic acid | α-Halogenation |

Advanced Analytical Characterization of 4 Oxoundecanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure and identifying functional groups within 4-Oxoundecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular skeleton, the chemical environment of atoms, and the connectivity between them.

¹H NMR Spectroscopy: This technique reveals the number of chemically distinct protons and their surrounding electronic environments through chemical shifts. It also provides information about the number of protons on adjacent carbons via spin-spin splitting (coupling) sydney.edu.aulibretexts.orgbhu.ac.insavemyexams.com. For this compound, one would expect signals corresponding to the methyl group, methylene (B1212753) groups along the aliphatic chain, and the acidic proton of the carboxylic acid group. The protons adjacent to the ketone carbonyl would likely appear at a different chemical shift than those further down the chain sydney.edu.aubhu.ac.insavemyexams.com.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, and each unique methylene and methyl carbon in the undecanoic acid chain sydney.edu.auweebly.com.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in the complete assignment of the ¹³C NMR spectrum sydney.edu.au.

By analyzing the chemical shifts, integration values (for ¹H NMR), and coupling patterns, the proposed structure of this compound can be confirmed, including the position of the ketone group and the presence of the carboxylic acid terminus.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition, and tandem MS techniques offer deeper structural insights.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact molecular mass and, consequently, the elemental composition of a compound europa.eunih.govbioanalysis-zone.comnih.gov. For this compound (C₁₁H₂₀O₃), HRMS can precisely measure its mass, distinguishing it from other compounds with similar nominal masses but different elemental formulas bioanalysis-zone.comnih.gov. This confirmation of the molecular formula is a critical step in validating the identity of the synthesized or isolated compound. The calculated monoisotopic mass for C₁₁H₂₀O₃ is approximately 200.1412 Da uni.lu.

Tandem Mass Spectrometry (MS/MS) and Charge-Remote Fragmentations for Positional Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves fragmenting selected precursor ions to generate product ions, which provides detailed structural information europa.eunih.govmdpi.com. This technique is particularly useful for confirming structural features and can differentiate between isomers if they produce distinct fragmentation patterns mdpi.comlcms.cznih.govnih.gov.

For this compound, MS/MS fragmentation would likely involve characteristic cleavages around the ketone group, loss of CO₂, or fragmentation of the aliphatic chain. While this compound itself does not present obvious positional isomers in its basic structure, MS/MS is a powerful tool for confirming the integrity of the molecule and could be applied to differentiate it from potential regioisomers if they were present as impurities. Charge-remote fragmentations, while not explicitly detailed for this compound, are also employed in MS/MS to gain structural insights uni-kiel.de.

Vibrational Spectroscopy (e.g., UV-Vis for Stability Studies, VSFG for Interfacial Studies)

Vibrational spectroscopy provides information about molecular vibrations, which are sensitive to molecular structure and environment.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is commonly used to assess the stability of compounds by monitoring changes in absorbance over time under various stress conditions (e.g., heat, light, pH) researchgate.netlcms.czsaapjournals.orghumanjournals.com. While this compound does not possess a strong chromophore that absorbs significantly in the UV-Vis region, this technique can still be employed to detect degradation products that may exhibit UV-Vis absorbance, thereby indirectly assessing the stability of the parent compound researchgate.net.

Vibrational Sum-Frequency Generation (VSFG) Spectroscopy: VSFG is a surface-sensitive nonlinear optical technique used to study molecular orientation and dynamics at interfaces uni-kiel.de. While not directly applied to this compound in the provided literature, VSFG has been used to study the ozonolysis of fatty acid monolayers, including the identification of related compounds like 9-oxoundecanoic acid as interfacial products uni-kiel.de. This suggests VSFG could be relevant for studying this compound in interfacial environments.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, thereby determining its purity and quantifying its presence.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for both analytical and preparative separation of organic compounds rotachrom.comhplc.eu. For organic acids like this compound, various modes such as reversed-phase, ion-exchange, or ion-exclusion chromatography can be employed shimadzu.com. HPLC allows for the separation of the target compound from synthesis by-products or degradation products, enabling purity assessment rotachrom.com. Analytical HPLC methods are often developed first and then scaled up for preparative purification rotachrom.com.

Other Chromatographic Techniques: Gas Chromatography (GC) can also be used, often after derivatization of the carboxylic acid group to improve volatility and chromatographic behavior hplc.euresearchgate.net.

The choice of chromatographic method depends on the specific separation challenge, aiming to achieve optimal resolution, purity, and yield rotachrom.com.

Compound Information Table

| Property | Value | Source |

| Chemical Name | This compound | achmem.comchemsynthesis.com |

| CAS Number | 22847-06-9 | achmem.comchemsynthesis.com |

| Molecular Formula | C₁₁H₂₀O₃ | achmem.comchemsynthesis.com |

| Molecular Weight | 200.27 g/mol | achmem.comchemsynthesis.com |

| SMILES | CCCCCCCC(=O)CCC(=O)O | achmem.comchemsynthesis.com |

| InChIKey | KBWRWCSRYCKEOR-UHFFFAOYSA-N | chemsynthesis.com |

| Monoisotopic Mass | 200.1412 Da | uni.lu |

List of Compounds Mentioned:

this compound

9-Oxoundecanoic acid

Levonorgestrel

Repaglinide

Vitamin D3 (VD3)

Cysteine

Benzamide

Flavonoid Glycoconjugates

Anthocyanins

Isorhamnetin rutinoside

Isorhamnetin glucoside

Kaempferol rutinoside

Kaempferol glucoside

Malonylated Flavonoid Glycosides

Sugar Phosphates (Glucose-1-phosphate, Galactose-1-phosphate, Glucose-6-phosphate, Galactose-6-phosphate, Mannose-6-phosphate, Fructose-6-phosphate)

Nucleosides

Phosphatidylcholine (PC)

Fatty Acids

Sucrose

Rare Sugars

Oligosaccharides (Raffinose, β-cyclodextrin, Maltoheptaose)

Applications of 4 Oxoundecanoic Acid and Its Functional Analogues in Material Science and Chemical Synthesis

Role as a Building Block in Polymer Chemistry

The bifunctional nature of 4-oxoundecanoic acid, containing both a carboxylic acid and a ketone group, makes it a candidate for the synthesis of specialized polymers. The carboxylic acid can participate in traditional polymerization reactions, while the ketone group offers a site for subsequent modification or for creating unique polymer architectures.

Synthesis of Novel Polymeric Materials

Long-chain fatty acids and their derivatives are valuable precursors for creating novel polymeric materials, often derived from renewable bio-based sources. Polycondensation is a common method for polymer synthesis where monomers, such as those containing dicarboxylic acids or their derivatives, react to form larger polymer chains. For instance, various aliphatic polyesters are synthesized through the polycondensation of diacids with diols.

While direct polymerization of this compound is not prominently featured in literature, its structure lends itself to such processes. The carboxylic acid group can undergo esterification or amidation reactions, forming polyester or polyamide chains, respectively. The ketone group within the polymer backbone would introduce a point of polarity and a potential site for cross-linking or further functionalization, which could be used to tailor the polymer's physical and chemical properties.

Development of Polyamide Monomers

Polyamides are a significant class of polymers typically synthesized from the polycondensation of diamines with dicarboxylic acids or through the ring-opening polymerization of lactams. There is considerable interest in developing polyamide monomers from biorenewable feedstocks like fatty acids.

A general strategy involves converting unsaturated fatty acids into bifunctional molecules suitable for polymerization. For example, unsaturated fatty acids can be chemically modified to introduce an amine or a second carboxylic acid group, creating a monomer that can then be used to build a polyamide chain. Although not a direct precursor, this compound's structure is analogous to intermediates in these synthetic pathways. The carboxylic acid is available for amide bond formation, and the ketone could, through reductive amination, be converted to an amine, thus creating an amino acid monomer suitable for polyamide synthesis.

Utilization in Organic Synthesis as a Reagent

In organic synthesis, molecules with multiple functional groups are valuable as they can be used to construct complex molecular architectures. The keto and carboxylic acid groups of this compound can be selectively targeted with a wide array of chemical reagents.

Facilitating the Creation of Complex Organic Compounds

Carboxylic acids are fundamental starting materials for a vast number of organic transformations. They can be converted into a variety of derivatives, including esters, amides, acid halides, and anhydrides, which are themselves key intermediates in synthesis. The presence of a ketone group within the same molecule, as in this compound, opens up further possibilities for building molecular complexity.

For example, the ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions to form new carbon-carbon bonds, while the carboxylic acid end of the molecule can be protected and later revealed for subsequent reactions. This dual functionality allows for a stepwise and controlled approach to building intricate organic structures.

Intermediates for Specialty Chemical Production

Chemical intermediates are compounds that are precursors in the synthesis of other valuable chemicals. Long-chain oxo-acids, a class to which this compound belongs, can serve as intermediates in the production of various specialty chemicals. For instance, 9-oxononanoic acid is a known precursor for biopolymers.

Theoretically, this compound could be a precursor for a range of specialty chemicals. The long alkyl chain provides hydrophobicity, while the ketone and carboxylic acid provide reactive handles for further chemical modification. This could lead to the synthesis of surfactants, lubricants, or other performance chemicals where this combination of properties is desirable.

Engineering of Advanced Materials

The development of advanced materials often relies on the design of functional molecules that can be assembled into larger structures with specific properties. The principles of polymer chemistry and organic synthesis are central to this field.

While there is no specific research detailing the use of this compound in the engineering of advanced materials, its potential is evident. The ability to incorporate a reactive ketone group into a polymer chain is a route to creating functional polymers. These polymers could be used to develop materials that are responsive to external stimuli (e.g., changes in pH or temperature), or that can be cross-linked after initial formation to create robust networks. Such materials are of interest for applications ranging from drug delivery systems to advanced coatings and adhesives.

Biomaterial Design for Non-Clinical Applications

The incorporation of a ketone group along the polymer backbone can introduce specific points for cross-linking or post-polymerization modification. This allows for the fine-tuning of material properties such as mechanical strength, degradation rate, and hydrophilicity. For non-clinical applications, these materials could be utilized in areas like biodegradable packaging, agricultural films, and environmental remediation technologies.

Table 1: Potential Non-Clinical Biomaterial Applications of Polymers Derived from Keto-Carboxylic Acids

| Application Area | Potential Function of Keto-Acid Monomer | Desired Polymer Properties |

| Biodegradable Packaging | Introduces sites for controlled degradation. | Tunable degradation rates, good mechanical strength. |

| Agricultural Films | Allows for functionalization with nutrients or pesticides. | Controlled release of active agents, biodegradability. |

| Environmental Remediation | Provides reactive sites for capturing pollutants. | High surface area, specific affinity for contaminants. |

Development of Controlled Release System Components (excluding therapeutic applications)

The structure of this compound, featuring a lipophilic alkyl chain and two polar functional groups, suggests its potential use as a component in controlled-release systems for non-therapeutic applications. The carboxylic acid group can be esterified or amidated to form prodrug-like conjugates with active molecules such as pesticides, herbicides, or fragrances. The release of the active molecule would then be triggered by the hydrolysis of the ester or amide bond.

The ketone group offers an additional site for creating stimuli-responsive release systems. For instance, the ketone could be converted into a ketal, which is stable under neutral or basic conditions but hydrolyzes in acidic environments. This would allow for the development of pH-sensitive controlled-release formulations. Such systems could find use in agriculture for the targeted delivery of agrochemicals in response to soil pH or in the consumer products industry for the triggered release of fragrances.

Industrial and Specialized Chemical Applications

Formulation of Surfactants and Emulsifiers

Surfactants and emulsifiers are amphiphilic molecules that possess both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. The structure of this compound, with its C11 carbon chain and polar carboxylic acid and ketone groups, suggests it could function as a surfactant or be chemically modified to create effective emulsifiers. The carboxylic acid head provides a strong hydrophilic character, while the undecanoic chain acts as the lipophilic tail.

The presence of the ketone group at the 4-position could influence the packing of the surfactant molecules at an oil-water interface, potentially affecting the stability and type of emulsion formed (oil-in-water or water-in-oil). While specific data on this compound as a surfactant is not available, a patent for ketone-based surfactants suggests that ketones can be incorporated into surfactant structures. google.com These surfactants are described as having good oil/water emulsification properties. google.com

Derivatives of this compound, such as its salts (soaps) or esters, could also exhibit significant surfactant properties. The balance between the hydrophilic and lipophilic portions of the molecule, known as the Hydrophilic-Lipophilic Balance (HLB), would determine its specific applications, for instance as a detergent, wetting agent, or emulsifier in various industrial formulations.

Lubricant Properties and Applications

Fatty acids and their derivatives are widely used as additives in lubricant formulations to reduce friction and wear. researchgate.netosti.gov The long alkyl chain of these molecules allows them to form a protective film on metal surfaces, while the polar head group ensures strong adsorption to the surface. This compound, possessing a C11 chain and a carboxylic acid group, fits the general structural requirements for a lubricant additive.

The presence of the ketone group could potentially enhance the lubricant properties. The polar ketone oxygen might provide an additional point of interaction with the metal surface, leading to a more robust and stable lubricating film. A patent describes the use of a keto amide, prepared from the reaction of an amine and an unsaturated cyclic keto acid, as a friction-reducing agent in lubricating oils. google.com This indicates that the keto functionality can be beneficial in lubricant applications. The oxidation of lubricants can lead to the formation of ketones and acids, which can impact lubricant properties. mdpi.com The inherent structure of this compound might offer a degree of oxidative stability or predictable degradation behavior, which is a desirable characteristic in lubricant design.

Biological and Biochemical Investigations of 4 Oxoundecanoic Acid in Non Clinical Contexts

Antimicrobial Properties in Agricultural and Environmental Systems

Information regarding the antimicrobial properties of 4-Oxoundecanoic acid in agricultural or environmental systems was not found within the provided search results. While some oxo-acids, such as 4-oxononanoic acid, have been identified in environmental samples like marine aerosols researchgate.net, their specific antimicrobial activities in agricultural or environmental contexts were not detailed in the supplied information.

Compound List

The following is a list of chemical compounds mentioned in this article:

this compound

11-chloro-10-oxoundecanoic acid

9-chloro-8-oxononanoic acid

5-chloro-4-oxopentanoic acid

7-chloro-6-oxoheptanoic acid

Acetoacetyl-CoA

Acetyl-CoA

Cholesterol

Fatty acids

9-hydroxy-10-oxo-12(Z),15(Z)-octadecadienoic acid (FIF/KODA)

FN1

FN2

Norepinephrine (NE)

Dopamine

4-O-methyldopamine

L-660,631

4-pentenoic acid

Trimetazidine

Allicin

Orotic acid

Dichloroacetate

Statins

3-hydroxy-3-methylglutaryl CoA (HMG-CoA)

HMG-CoA reductase

4-oxononanoic acid

5-oxononanoic acid

8-oxoundecanoic acid

9-oxoundecanoic acid

10-oxoundecanoic acid

5-oxoundecanoic acid

Jasmonic acid

Indole-3-acetic acid (IAA)

Gibberellins (GAs)

Abscisic acid (ABA)

Ethylene

Brassinosteroids (BRs)

Methyl methanethiosulfonate (B1239399) (MMTS)

Squalene

Lanosterol

Steroid hormones

Vitamin D

Bile acids

Low-density lipoproteins (LDL)

Squalene monooxygenase (SM)

Sterol regulatory element-binding proteins (SREBP2)

SCAP

INSIG proteins

COPII protein

PAQR3

S1P

S2P

ERLINs

TRC8

E3 ubiquitin ligase

MAM synthases

Isopropylmalate synthase (IPMS)

Metionine (Met)

Glucosinolates

Acetyl-CoA C-Acetyltransferase (ACAT)

3-ketoacyl-CoA thiolase

Beta-hydroxybutyric acid

Poly beta-hydroxybutyrate

MAM1

MAM3

MAM-L

IPMS-encoded genes

2-oxo-isovalerate

4-methylthio-2-oxobutanoic acid

2-oxoundecanoic acid

2-oxododecanoic acid

5-methyl-2-oxohexanoic acid

2-oxononanoic acid

2-oxodecanoic acid

Diethyl oxalate (B1200264)

Diethyl 2-alkyl-3-oxosuccinate

Hydrochloric acid

Hydrolytic enzymes

Lipase

Lipoxygenase

Cytochromes P450

Eicosanoid

Cyclopentanes

Membrane Lipids

Oxylipins

Protein Tyrosine Phosphatase 1B

Nuciferine

Quercetin

Oxoundecanoic acid

Based on the comprehensive search conducted, direct scientific research findings specifically detailing the efficacy of "this compound" against phytopathogenic microorganisms or its potential as a biocontrol agent in agriculture could not be identified.

While the broader classes of organic acids and keto-acids have demonstrated antimicrobial properties and potential applications in plant protection and disease management ( nih.gov, frontiersin.org, mdpi.com, mdpi.com, mdpi.com), and some specific keto-acids have shown activity against plant pathogens ( d-nb.info, nih.gov, mdpi.com), no studies directly investigating "this compound" for these purposes were found in the provided search results.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables specifically pertaining to "this compound" as per the strict requirements of the prompt. The available literature focuses on other related compounds or general mechanisms of action for organic acids and biocontrol agents.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Quantum Chemical Calculations for Structure-Reactivity Relationships

No specific studies were found that detail the use of molecular modeling or quantum chemical calculations to investigate the structure-reactivity relationships of 4-oxoundecanoic acid. Such studies would typically involve computational methods to understand the molecule's electronic structure, orbital energies, and potential for chemical reactions, but this information is not available in the current body of scientific literature.

Simulation of Reaction Mechanisms and Pathways

There is no available research that simulates the reaction mechanisms and pathways involving this compound. This type of computational analysis is crucial for predicting reaction outcomes and understanding the energetic favorability of different chemical transformations.

Prediction of Spectroscopic Properties and Interfacial Behavior

No literature was identified that focuses on the computational prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) or the simulation of the interfacial behavior of this compound. These predictions are valuable for experimental validation and for understanding the molecule's behavior in different environments.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies for Enhanced Efficiency

The synthesis of 4-Oxoundecanoic acid, while documented, offers avenues for improvement in terms of efficiency, cost-effectiveness, and environmental impact. Current methods, such as those referenced in Organic Syntheses, provide a starting point chemsynthesis.com. Future research should focus on developing greener synthetic pathways, potentially utilizing biocatalysis or more atom-economical chemical catalysis. Investigations into continuous flow synthesis could also enhance scalability and control over reaction parameters, leading to higher yields and purity. Exploring alternative starting materials and milder reaction conditions would contribute to more sustainable production.

Exploration of Undiscovered Chemical Transformations and Derivatizations

The presence of both a ketone and a carboxylic acid group in this compound allows for a wide array of chemical transformations. While general reactions of keto acids are known, specific, novel derivatizations of this compound remain largely unexplored. Research could focus on selective functionalization of the ketone group (e.g., through Wittig reactions, reductive amination, or Grignard additions) or the carboxylic acid group (e.g., esterification, amidation, or conversion to acid halides). Furthermore, exploring intramolecular reactions or reactions that leverage both functional groups simultaneously could lead to the synthesis of complex cyclic structures or novel bifunctional molecules with tailored properties. For instance, derivatives like 11-chloro-10-oxoundecanoic acid have been synthesized and explored for their inhibitory properties, indicating potential for targeted modifications nih.gov.

Advanced Characterization of Biological Interactions beyond Current Scope

While specific biological roles for this compound are not extensively detailed in the provided literature, related oxo-fatty acids have demonstrated biological significance ontosight.ai. For example, 8-oxoundecanoic acid has been investigated for potential therapeutic applications, including anti-inflammatory properties and modulation of oxidative stress ontosight.ai. Future research should aim to systematically characterize the biological interactions of this compound. This could involve screening its activity against various biological targets, investigating its metabolic fate within cellular systems, and assessing its potential as a biomarker for metabolic disorders or inflammatory conditions. Techniques such as high-throughput screening, metabolomics, and in vivo studies would be crucial for uncovering its physiological relevance.

Integration into Advanced Material Systems and Functional Devices

The bifunctional nature of this compound makes it a promising candidate for integration into advanced material systems. The carboxylic acid group can serve as a reactive handle for polymerization, allowing the incorporation of the keto functionality into polymer backbones or side chains. This could lead to the development of novel polymers with tunable properties, such as self-healing materials, stimuli-responsive polymers, or functional coatings. The ketone group could also be utilized for post-polymerization modification or cross-linking. Furthermore, its potential use as a building block in supramolecular assemblies or as a component in functional devices, such as sensors or drug delivery systems, warrants investigation.

Computational Design and Prediction of Novel Applications

Computational chemistry offers a powerful approach to predict and design novel applications for this compound. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations could be employed to predict its binding affinities with various biological targets, thereby guiding experimental efforts in drug discovery or biochemical research. Density Functional Theory (DFT) calculations can elucidate its electronic properties, reactivity, and conformational preferences, aiding in the design of new chemical transformations. Furthermore, computational screening of its potential as a component in materials or as a ligand in catalysis could accelerate the discovery of new applications, providing a cost-effective and efficient complement to experimental research.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-Oxoundecanoic acid, and how can purity be ensured during preparation?

- Methodological Answer : The synthesis of this compound can be achieved via oxidation or ketonization of precursor molecules. For example, 4-Oxododecanoic acid (a structurally related compound) is synthesized from 1-decene or 2-decanone through controlled oxidation reactions . Purification typically involves column chromatography or recrystallization, with purity verified using HPLC and NMR. Calibration curves (e.g., for quantification) should be validated using standardized reference materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include using PPE (gloves, lab coats, goggles) and ensuring proper ventilation. Storage at -20°C in airtight containers is recommended to prevent degradation . Immediate removal of contaminated clothing and thorough handwashing are essential post-exposure . Consult safety data sheets (SDS) for compound-specific hazards and first-aid procedures .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR) is pivotal for structural confirmation, as demonstrated for analogous compounds like 4-Oxododecanoic acid . Mass spectrometry (MS) and HPLC ensure molecular weight validation and purity assessment. Calibration curves should be prepared in triplicate to minimize instrumental variability .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

- Methodological Answer : Solubility challenges may be mitigated by using co-solvents like DMSO or ethanol, but concentrations must remain below cytotoxic thresholds (typically <1% v/v). Pre-dissolution in organic solvents followed by gradual dilution into aqueous media is recommended. Validate solubility empirically via spectrophotometry or dynamic light scattering (DLS) .

Q. How should contradictory spectroscopic data (e.g., NMR chemical shift discrepancies) be resolved?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or impurities. Compare experimental NMR data with literature values (e.g., 4-Oxododecanoic acid in CDCl at 25°C ). Repeat analyses under standardized conditions and employ heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments .

Q. What experimental design principles apply to studying the degradation kinetics of this compound under varying pH/temperature conditions?

- Methodological Answer : Use a factorial design to isolate variables (pH, temperature, light exposure). Monitor degradation via LC-MS at fixed intervals. For example, incubate samples at pH 2–12 and 25–50°C, then quantify intact compound and degradation products. Statistical tools like ANOVA or Arrhenius modeling can elucidate rate constants .

Q. How can structure-activity relationships (SAR) be explored between this compound and its analogs (e.g., hydroxyundecanoic acid)?

- Methodological Answer : Synthesize analogs with modified functional groups (e.g., hydroxyl vs. ketone) and compare biological activity (e.g., enzyme inhibition). For instance, 11-Hydroxyundecanoic acid (CAS 3669-80-5) serves as a structural analog for SAR studies . Use molecular docking or QSAR models to predict binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.